2-Fluoro-6-methoxypyridin-4-amine
Overview
Description
2-Fluoro-6-methoxypyridin-4-amine is a useful research compound. Its molecular formula is C6H7FN2O and its molecular weight is 142.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Characterization and Hydrogen Bonding
One study reported the synthesis and structural characterization of compounds related to 2-Fluoro-6-methoxypyridin-4-amine, highlighting their distinct protonation sites and intermolecular hydrogen bonding patterns (Böck et al., 2021).
Synthesis of Pyridine Nucleosides
Another study focused on the synthesis of pyridine nucleosides related to 5-fluorocytosine, which involved derivatives of this compound. This research is significant for understanding the chemistry of fluorinated pyridine compounds (Nesnow & Heidelberger, 1975).
Nucleophilic Amination of Methoxypyridines
A study developed a new protocol for the nucleophilic amination of methoxypyridines, which are potentially of medicinal interest. This protocol offers a concise access to various aminopyridines, which may include derivatives of this compound (Pang, Kaga, & Chiba, 2018).
Antitumor Agents
Research on 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, which relate to the study of this compound, revealed that these compounds possess cytotoxic activity and could be potential antitumor agents (Tsuzuki et al., 2004).
Synthesis of Fluorinated Naphthyridines
A study presented several synthetic routes to 7-fluoro-2-methoxy-8-methyl-1,5-naphthyridine, discussing their suitability for scale-up and the importance of the method of introducing the fluorine atom (Abele et al., 2014).
Deprotometalation of Substituted Pyridines
Research on the deprotometalation of a series of methoxy- and fluoro-pyridines, including this compound, explored the regioselectivity and CH acidity relationships. This study is important for understanding the chemical properties and reactivity of such compounds (Hedidi et al., 2016).
Novel Stable Fluorophore
Another study reported the development of a novel fluorophore, 6-methoxy-4-quinolone, which demonstrated strong fluorescence in a wide pH range and potential for biomedical analysis. This research is relevant for the applications of fluorinated compounds in fluorescence imaging and labeling (Hirano et al., 2004).
Properties
IUPAC Name |
2-fluoro-6-methoxypyridin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMXXDYRZZBOIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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